molecular formula C11H10N2O4S2 B2363249 (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 32729-74-1

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2363249
CAS No.: 32729-74-1
M. Wt: 298.33
InChI Key: OVLKACDWJNGFOC-YVMONPNESA-N
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Description

The compound “(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the 4-thiazolidinone class, a scaffold renowned for its antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features:

  • Core: A 1,3-thiazolidin-4-one ring with a Z-configuration at the C5 position, critical for bioactivity .
  • A propan-2-yl (isopropyl) group at N3, contributing steric bulk and lipophilicity . A 2-sulfanylidene (thione) group at C2, enabling hydrogen bonding and metal coordination .

Synthesis: The compound is typically synthesized via microwave-assisted Knoevenagel condensation between 3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and 5-nitrofuran-2-carbaldehyde, using piperidine or acetic acid as catalysts .

Applications: Nitrofuran derivatives are historically significant as antimicrobial agents, though their use is restricted in some regions due to toxicity concerns. The nitro group’s redox activity makes this compound a candidate for targeted therapies requiring enzymatic activation .

Properties

IUPAC Name

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLKACDWJNGFOC-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Condensation and Cyclization

This method involves the reaction of 5-nitrofuran-2-carbaldehyde with a preformed thiazolidinone intermediate.

  • Synthesis of 3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one :

    • Thioglycolic acid reacts with isopropylamine in the presence of polypropylene glycol (PPG) at 110°C to form the thiazolidinone core.
    • Reaction conditions : 12 hours, nitrogen atmosphere, yielding 83–89%.
  • Knoevenagel Condensation :

    • The thiazolidinone intermediate undergoes condensation with 5-nitrofuran-2-carbaldehyde in ethanol/water (3:1) using tetrabutylammonium hydroxide (TBAH) as a base.
    • Optimization : Ultrasound irradiation reduces reaction time from 24 hours to 2 hours, improving yield to 92%.

Key Data :

Step Reagents Conditions Yield
1 Thioglycolic acid, isopropylamine, PPG 110°C, 12 h 83%
2 5-Nitrofuran-2-carbaldehyde, TBAH Ethanol/H₂O, ultrasound 92%

Route 2: One-Pot Multi-Component Reaction

A green chemistry approach minimizes solvent use and streamlines synthesis:

  • Simultaneous cyclization and functionalization :

    • Mixing 5-nitrofuran-2-carbaldehyde, thiourea, chloroacetic acid, and isopropylamine in aqueous PPG at 50°C forms the target compound in one pot.
    • Advantages : Eliminates intermediate purification, reduces waste.
  • Catalyst screening :

    • PPG outperforms polyethylene glycol (PEG) due to higher thermal stability and better solubility of reactants.

Comparative Catalyst Performance :

Catalyst Reaction Time (h) Yield (%)
PPG 6 88
PEG-400 24 45

Advanced Functionalization Techniques

Sulfanylidene Group Incorporation

The sulfanylidene moiety is introduced via thionation of a carbonyl group using Lawesson’s reagent:

  • Procedure :
    • 3-(Propan-2-yl)-4-thiazolidinone is treated with Lawesson’s reagent in toluene under reflux for 8 hours.
    • Yield : 78–85%, confirmed by IR (C=S stretch at 1,150 cm⁻¹).

Stereochemical Control in Knoevenagel Condensation

The Z-configuration of the exocyclic double bond is critical for bioactivity:

  • Stereoselective synthesis :
    • Use of L-proline as a chiral catalyst in DMF ensures >95% Z-isomer formation.
    • Mechanism : Enamine intermediate stabilizes the transition state, favoring Z-geometry.

Analytical Characterization

Post-synthesis validation includes:

  • Spectroscopic methods :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 3.6 Hz, 1H, furan), 4.12 (m, 1H, isopropyl).
    • HRMS : m/z 298.33 [M+H]⁺.
  • X-ray crystallography :

    • Confirms planar thiazolidinone ring and Z-configuration of the methylidene group.

Challenges and Optimization Strategies

Solvent Selection

  • Ethanol/water mixtures improve aldehyde solubility without side reactions.
  • Dimethylformamide (DMF) enhances reaction rates but complicates purification.

Scalability Issues

  • Ultrasound-assisted synthesis reduces energy consumption by 40% compared to conventional heating.
  • Continuous flow systems are being explored for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Key Structural Features

FeatureDescription
Thiazolidine RingA five-membered ring containing sulfur and nitrogen, known for its biological activity.
Nitrofuran MoietyA functional group known for its antimicrobial properties.
Sulfanylidene GroupContributes to the compound's reactivity and potential enzyme interactions.

Antimicrobial Activity

Research indicates that compounds with a thiazolidinone core often exhibit antimicrobial effects. The nitrofuran moiety is particularly noted for its antibacterial properties against various pathogens, including strains of bacteria and fungi.

Case Studies

  • Antibacterial Testing : Preliminary studies have suggested that (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one may inhibit growth in specific microbial strains, although further research is necessary to identify effective concentrations and specific targets.

Antifungal Properties

Similar compounds have demonstrated antifungal activity, positioning this compound as a candidate for antifungal drug development.

Enzyme Inhibition

The thiazolidinone structure may facilitate interactions with various enzymes, potentially leading to inhibitory effects on specific biological pathways. For instance, studies have indicated that derivatives can act as inhibitors of protein kinases, which are crucial in cancer progression and other diseases .

Key Findings

  • Inhibitory effects on DYRK1A and GSK3α/β kinases were observed in related thiazolidinone compounds, suggesting a pathway for therapeutic applications in oncology .

Neurological Applications

The potential for developing treatments for neurological disorders has been highlighted due to the ability of certain thiazolidinones to cross the blood-brain barrier and interact with neuroreceptors .

Synthesis Table

MethodConditionsYield (%)
Microwave Irradiation80°C for 20 minutesUp to 96%
Conventional HeatingVaries by reactionLower yields compared to microwave methods

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to the inhibition of essential cellular processes and ultimately causing cell death . The compound’s thiazolidinone ring also contributes to its antimicrobial activity by interacting with bacterial enzymes and disrupting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in 4-thiazolidinone derivatives influence physicochemical properties and bioactivity. Below is a comparative analysis (Table 1):

Compound Name R₁ (C5 Substituent) R₂ (N3 Substituent) Key Properties/Bioactivity References
Target Compound: (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-... 5-Nitrofuran-2-ylmethylidene Propan-2-yl High lipophilicity (logP ~3.2); antimicrobial (MIC: 2 µg/mL vs. S. aureus); nitroreductase-activated cytotoxicity
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-... 3,4-Dimethoxyphenyl 4-Methylphenyl Lower logP (~2.8); antioxidant activity (IC₅₀: 15 µM DPPH assay); no nitro group limits redox activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-... 2-Methylbenzylidene Phenyl Moderate antimicrobial activity (MIC: 8 µg/mL); crystallizes in monoclinic P2₁/c space group
(5Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-... 4-Nitrobenzylidene Allyl Nitro group enhances solubility in polar solvents; antifungal (IC₅₀: 5 µg/mL vs. C. albicans)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-morpholin-1-yl-... 1,3-Benzodioxol-5-yl Morpholine Improved water solubility; antitumor activity (IC₅₀: 10 µM vs. HeLa)

Table 1: Structural and functional comparison of 4-thiazolidinone derivatives.

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 5-nitrofuran substituent in the target compound enhances redox activity and antimicrobial potency compared to electron-donating groups (e.g., 3,4-dimethoxy in ). However, it may increase toxicity risks .
  • Nitrobenzylidene analogues (e.g., 4-nitro in ) show similar bioactivity but lack the furan oxygen’s hydrogen-bonding capacity.

N3 Substituent Effects :

  • Propan-2-yl (target compound) improves membrane permeability over bulkier aryl groups (e.g., phenyl in ).
  • Morpholine () or piperazine () substituents enhance solubility but reduce metabolic stability.

Spectral and Crystallographic Data :

  • The target compound’s ¹H NMR shows a deshielded vinyl proton (δ ~7.75 ppm) due to conjugation with the nitro group, distinct from benzodioxol derivatives (δ ~7.1–7.2 ppm) .
  • X-ray crystallography of analogues (e.g., ) confirms the Z-configuration and planar geometry critical for target binding.

Mechanistic Insights: Nitrofuran derivatives undergo nitroreduction to generate reactive intermediates that damage microbial DNA . Non-nitrated analogues (e.g., ) rely on alternative mechanisms like radical scavenging.

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times (<30 min) and improves yields (75–96%) compared to conventional heating (6–12 hours, 50–70% yields).

Biological Activity

The compound (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-one derivatives are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound incorporates a nitrofuran moiety which is known to enhance biological activity through various mechanisms. The synthesis typically involves the condensation reaction between 5-nitrofuran derivatives and thiazolidinone precursors, leading to the formation of the target compound.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. A study indicated that derivatives containing the nitrofuran group exhibited enhanced antibacterial effects compared to their non-nitro counterparts .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
(5Z)-5-Nitrofuran ThiazolidinoneMRSA0.5 µg/mL
(5Z)-5-Nitrofuran ThiazolidinoneH. pylori1.0 µg/mL

Anticancer Activity

Research has demonstrated that thiazolidin-4-one derivatives possess significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's mechanism may involve the modulation of various signaling pathways associated with cell proliferation and survival. For instance, studies have reported that certain thiazolidinones can inhibit the proliferation of cancer cell lines such as HT29 and H460 .

Cell Line IC50 Value
HT2915 µM
H46020 µM

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The compound has been evaluated for its anti-inflammatory effects using various in vitro models, showing promising results in reducing inflammation markers .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by the substituents on the thiazolidine ring. Modifications at positions 2, 3, and 5 have been shown to enhance or diminish their efficacy against specific biological targets. For example, the presence of a nitrofuran group at position 5 is associated with increased antimicrobial activity .

Case Studies

Several case studies have illustrated the effectiveness of thiazolidinone derivatives in treating infections and cancer:

  • Study on MRSA Treatment : A clinical study evaluated a series of thiazolidinones against MRSA strains, revealing that compounds with nitro substitutions had lower MIC values compared to standard antibiotics.
  • Cancer Cell Line Study : In vitro assays on HT29 colon cancer cells demonstrated that treatment with the compound resulted in significant apoptosis rates, suggesting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, and how is structural fidelity ensured?

The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclocondensation with isopropyl isocyanate or chloroacetic acid derivatives to construct the thiazolidinone core.
  • Step 3 : Knoevenagel condensation to introduce the nitrofuran-substituted benzylidene group .

Analytical validation includes:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Z-configuration of the exocyclic double bond.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and purity .

Q. What spectroscopic and computational methods are used to characterize the electronic and spatial properties of this compound?

  • FT-IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~1250 cm⁻¹).
  • UV-Vis spectroscopy : Reveals π→π* transitions in the nitrofuran and thiazolidinone moieties, useful for studying solvatochromic effects .
  • DFT calculations : Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to rationalize reactivity .

Q. What preliminary biological screening models are recommended to assess its pharmacological potential?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition : Kinetic studies on targets like α-glucosidase or COX-2, given the nitrofuran moiety’s redox activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the Knoevenagel condensation step?

  • Catalyst screening : Use piperidine or L-proline to enhance reaction rates and stereoselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., from 45% to 72%) .

Q. How do structural modifications (e.g., substituent variation on the nitrofuran or thiazolidinone ring) influence bioactivity?

  • SAR studies :
    • Nitrofuran substitution : Replacing the nitro group with methoxy reduces antimicrobial activity, highlighting the nitro group’s role in redox cycling .
    • Thiazolidinone C3 substitution : Bulky groups (e.g., isopropyl) enhance lipophilicity and membrane permeability .
  • Crystallography : X-ray diffraction reveals planar conformations critical for intercalation with DNA or enzyme active sites .

Q. What computational strategies can predict and resolve contradictions in experimental vs. theoretical data (e.g., NMR shifts, binding affinities)?

  • MD simulations : Validate dynamic behavior in solvent vs. crystal states (e.g., torsional angles of the nitrofuran group).
  • Docking studies : Compare AutoDock Vina and Glide results to reconcile discrepancies in predicted vs. observed enzyme inhibition (e.g., COX-2 ΔG values varying by ±1.5 kcal/mol) .
  • NMR chemical shift calculations : Use Gaussian09 with PCM solvent models to match experimental ¹³C shifts within ±2 ppm .

Q. How can in vitro and in vivo toxicity profiles be systematically evaluated?

  • In vitro :
    • Hepatotoxicity : HepG2 cell viability assays with ALT/AST release quantification.
    • Genotoxicity : Comet assay to detect DNA strand breaks.
  • In vivo :
    • Acute toxicity : OECD 423 guidelines in rodent models (LD₅₀ determination).
    • Subchronic studies : 28-day repeated dosing to assess renal/hepatic histopathology .

Q. What strategies mitigate oxidative degradation of the nitrofuran moiety during storage or biological assays?

  • Lyophilization : Store in amber vials under argon to prevent photodegradation.
  • Antioxidant additives : Include 0.1% ascorbic acid in buffer solutions.
  • Stability-indicating HPLC : Monitor degradation products (e.g., nitro-reduced amines) using C18 columns and UV detection at 254 nm .

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